2-(1-Methylcyclopentyl)propan-1-amine
Description
2-(1-Methylcyclopentyl)propan-1-amine is a branched primary amine featuring a 1-methylcyclopentyl substituent at the second carbon of the propane backbone. This structural motif confers significant steric bulk and lipophilicity, making it a candidate for applications in pharmaceutical intermediates or specialty chemicals.
Properties
IUPAC Name |
2-(1-methylcyclopentyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(7-10)9(2)5-3-4-6-9/h8H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVIVFYIGJCQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CCCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopentyl)propan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For example, the reaction of 1-methylcyclopentyl bromide with propylamine under basic conditions can yield the desired product . Another method involves the reductive amination of ketones using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production. Common industrial methods may include continuous flow reactors and advanced purification techniques to isolate the desired amine .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopentyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing halogens or other leaving groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Scientific Research Applications
2-(1-Methylcyclopentyl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor in drug synthesis, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopentyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act as a ligand for certain receptors or enzymes, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Physicochemical Properties
- Viscosity Effects: shows that linear primary amines (e.g., propan-1-amine) exhibit lower viscosity deviations (ηΔ) in alcohol mixtures due to stronger solvation effects. The bulky methylcyclopentyl group in the target compound may further reduce ηΔ by disrupting solvent ordering .
Research Findings and Data
Key Data from Literature
- Synthesis Yields: Analogous compounds like 2-Chloro-3-cyclopentyl-N-methylpropan-1-amine achieve 59% yield via allylcyclopentane reactions, suggesting feasible scalability for the target compound .
- Chiral Resolution: demonstrates enantiomer separation using chiral UPLC (99% ee), a method applicable to the target compound if stereocenters are present .
Contradictions and Limitations
- Data Gaps: Direct data on the target compound’s synthesis, stability, or bioactivity are absent in the evidence, necessitating extrapolation from analogs.
- Variable Substituent Effects: The tert-butylphenyl group () may confer higher thermal stability compared to methylcyclopentyl, but this remains untested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
